molecular formula C21H26N2O2 B14194767 2-Phenoxy-1-[4-(3-phenylpropyl)piperazin-1-yl]ethan-1-one CAS No. 918479-64-8

2-Phenoxy-1-[4-(3-phenylpropyl)piperazin-1-yl]ethan-1-one

Cat. No.: B14194767
CAS No.: 918479-64-8
M. Wt: 338.4 g/mol
InChI Key: NBFPAOCXBUOGNH-UHFFFAOYSA-N
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Description

2-Phenoxy-1-[4-(3-phenylpropyl)piperazin-1-yl]ethan-1-one is a chemical compound known for its diverse applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a phenoxy group, a piperazine ring, and a phenylpropyl side chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenoxy-1-[4-(3-phenylpropyl)piperazin-1-yl]ethan-1-one typically involves a multi-step process. One common method includes the reaction of phenoxyacetic acid with 1-(3-phenylpropyl)piperazine in the presence of a coupling agent such as 1,1’-carbonyldiimidazole (CDI) or N,N’-dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an organic solvent like dichloromethane (DCM) under reflux conditions .

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. For instance, continuous flow reactors can be employed to enhance reaction rates and yields. Additionally, the use of microwave-assisted synthesis can significantly reduce reaction times and improve overall efficiency .

Chemical Reactions Analysis

Types of Reactions

2-Phenoxy-1-[4-(3-phenylpropyl)piperazin-1-yl]ethan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, and other strong oxidizing agents.

    Reduction: H2 gas with Pd/C catalyst.

    Substitution: Halogenated reagents like bromoethane or chloroacetyl chloride.

Major Products Formed

Mechanism of Action

The mechanism of action of 2-Phenoxy-1-[4-(3-phenylpropyl)piperazin-1-yl]ethan-1-one involves its interaction with specific molecular targets. The piperazine ring is known to interact with various receptors, including serotonin and dopamine receptors, which can modulate neurotransmitter activity. Additionally, the phenoxy group can enhance the compound’s binding affinity to certain enzymes and proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Phenoxy-1-[4-(3-phenylpropyl)piperazin-1-yl]ethan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both phenoxy and phenylpropyl groups enhances its versatility in various applications, making it a valuable compound in research and industry .

Properties

CAS No.

918479-64-8

Molecular Formula

C21H26N2O2

Molecular Weight

338.4 g/mol

IUPAC Name

2-phenoxy-1-[4-(3-phenylpropyl)piperazin-1-yl]ethanone

InChI

InChI=1S/C21H26N2O2/c24-21(18-25-20-11-5-2-6-12-20)23-16-14-22(15-17-23)13-7-10-19-8-3-1-4-9-19/h1-6,8-9,11-12H,7,10,13-18H2

InChI Key

NBFPAOCXBUOGNH-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCCC2=CC=CC=C2)C(=O)COC3=CC=CC=C3

Origin of Product

United States

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